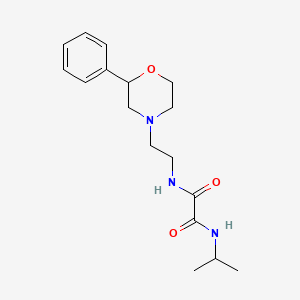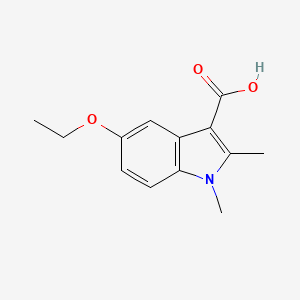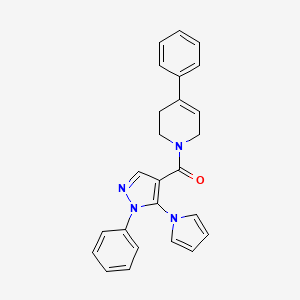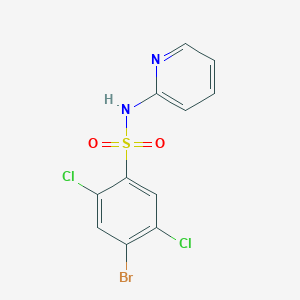![molecular formula C25H19FN4O3 B2719022 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357877-55-4](/img/no-structure.png)
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Characterization
Synthetic Pathways and Structural Analysis
The synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones involves innovative synthetic routes and characterizations, reflecting a keen interest in exploring the chemical properties and reactivity of this scaffold. For instance, studies have developed various synthetic methodologies to create a wide array of derivatives from this class, aiming to understand the influence of different substituents on the chemical and physical properties of the compounds (J. Francis et al., 1991; J. Chern et al., 1988) (Francis et al., 1991) (Chern et al., 1988).
Biological Activities
Anticancer and Antimicrobial Activities
A significant aspect of research on [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones revolves around their potential anticancer and antimicrobial properties. For example, derivatives have been synthesized and evaluated for their in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxic effects in some cases (B. N. Reddy et al., 2015) (Reddy et al., 2015). Additionally, novel series of these compounds have been assessed for antimicrobial activities, providing insights into their potential as novel antimicrobial agents (Azza M. El‐Kazak et al., 2013) (El‐Kazak et al., 2013).
H1-Antihistaminic Agents
Research has also focused on the development of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one derivatives as new classes of H1-antihistaminic agents. Studies have synthesized and tested various derivatives for their in vivo H1-antihistaminic activity, with some compounds showing promising activity and low sedative effects, indicating their potential as novel therapeutic agents for allergic conditions (V. Alagarsamy et al., 2009) (Alagarsamy et al., 2009).
Pharmacokinetic and Quality Control Studies
Pharmacokinetic Evaluations
The pharmacokinetic profile of related compounds, such as ZD6474, a tyrosine kinase inhibitor with [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one structure, has been thoroughly investigated in mouse plasma and tissues. This research is crucial for understanding the distribution, metabolism, and excretion patterns of these compounds, supporting their development as potential therapeutic agents (J. Zirrolli et al., 2005) (Zirrolli et al., 2005).
Quality Control Methods
Efforts have been made to develop quality control methods for [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, focusing on the establishment of analytical procedures to ensure the purity, potency, and safety of these compounds. Such studies are essential for the advancement of these compounds through the drug development pipeline (S. Danylchenko et al., 2018) (Danylchenko et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one' involves the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline. This intermediate is then reacted with 4-ethoxybenzoyl chloride to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline. The final step involves the reaction of this intermediate with 5-amino-1,2,4-triazolo[1,5-c]quinazoline to form the target compound.", "Starting Materials": [ "3-fluoroaniline", "ethyl 2-bromoacetate", "4-ethoxybenzoyl chloride", "5-amino-1,2,4-triazolo[1,5-c]quinazoline" ], "Reaction": [ "Step 1: Reaction of 3-fluoroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline.", "Step 2: Reaction of 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline.", "Step 3: Reaction of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline with 5-amino-1,2,4-triazolo[1,5-c]quinazoline in the presence of a base such as sodium hydride to form the target compound '6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one'." ] } | |
CAS番号 |
1357877-55-4 |
製品名 |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |
分子式 |
C25H19FN4O3 |
分子量 |
442.45 |
IUPAC名 |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4O3/c1-2-33-19-12-10-16(11-13-19)22(31)15-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)14-17/h3-14H,2,15H2,1H3 |
InChIキー |
CEKAUWQQLBOIPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2718939.png)
![6-Tert-butyl-2-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2718942.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)


![[2-[(2-methoxybenzoyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718949.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)
![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)


